Ethyl Oleate-d5

Mass spectrometry Isotope dilution Calibration linearity

Ethyl Oleate-d5 (CAS 1217226-00-0) is a stable isotope-labeled analog of ethyl oleate, a long-chain fatty acid ethyl ester formed by condensation of oleic acid with ethanol. With molecular formula C20H33D5O2 and molecular weight 315.55 g/mol, it incorporates five deuterium atoms specifically on the ethyl moiety as the 1,1,2,2,2-pentadeuterioethyl ester.

Molecular Formula C20H38O2
Molecular Weight 315.5 g/mol
Cat. No. B12290422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Oleate-d5
Molecular FormulaC20H38O2
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC
InChIInChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11-/i2D3,4D2
InChIKeyLVGKNOAMLMIIKO-FTVHIXGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Oleate-d5: Deuterated Internal Standard for Precise Fatty Acid Ethyl Ester Quantification


Ethyl Oleate-d5 (CAS 1217226-00-0) is a stable isotope-labeled analog of ethyl oleate, a long-chain fatty acid ethyl ester formed by condensation of oleic acid with ethanol . With molecular formula C20H33D5O2 and molecular weight 315.55 g/mol, it incorporates five deuterium atoms specifically on the ethyl moiety as the 1,1,2,2,2-pentadeuterioethyl ester . This compound serves as a preferred internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for accurate quantification of ethyl oleate and related fatty acid ethyl esters (FAEEs) in complex biological matrices, where co-eluting endogenous analogs would otherwise compromise analytical accuracy [1].

Why Not All Deuterated Ethyl Oleate Analogs Are Interchangeable in Quantitative MS


Although multiple deuterated ethyl oleate variants could theoretically serve as internal standards, their analytical performance diverges sharply based on the number and position of deuterium atoms. The mass difference between the labeled standard and the native analyte directly governs calibration linearity: a mass shift of ≤3 Da produces non-linear second-order calibration curves requiring mathematical correction, whereas a shift >3 Da yields inherently linear responses [1]. Simultaneously, the degree of deuteration modulates the chromatographic H/D isotope effect—higher deuterium incorporation increasingly shortens retention time, potentially compromising co-elution with the target analyte and introducing matrix-dependent quantification bias [2]. These two constraints define a narrow optimal window that Ethyl Oleate-d5 satisfies, while both lower-deuterated (d3 or below) and higher-deuterated (d9, d33) alternatives systematically fail one or both criteria [1][2].

Quantitative Differentiation of Ethyl Oleate-d5 Against Closest Analogs and Alternatives


Ethyl Oleate-d5 +5 Da Mass Shift Exceeds the 3 Da Threshold for Linear Calibration, Unlike Lower-Deuterated Analogs

In stable isotope dilution mass spectrometry, the mass difference between the internal standard and the analyte dictates calibration behavior. A mass difference >3 Da produces a linear calibration curve, whereas a difference ≤3 Da generates a second-order curve that requires complex mathematical linearization [1]. Ethyl Oleate-d5 (MW 315.55 g/mol) provides a +5.03 Da mass shift relative to native ethyl oleate (MW 310.52 g/mol), comfortably exceeding the 3 Da threshold . By contrast, a hypothetical d3-labeled ethyl oleate (mass shift +3 Da) falls precisely at the non-linearity boundary, and any d2 or d1 variant would produce definitively non-linear calibration, necessitating polynomial correction with attendant accuracy loss [1].

Mass spectrometry Isotope dilution Calibration linearity

D5 Deuteration Introduces Minimal Chromatographic Retention Time Shift Compared to Higher-Deuterated Analogs

Deuterium labeling induces a chromatographic H/D isotope effect (hdIEC) that causes deuterated analytes to elute earlier than their protiated counterparts, with the magnitude of the retention time shift scaling with the number of deuterium atoms [1]. Quantitative data from reversed-phase HPLC demonstrate that a D5-labeled compound (laquinimod) elutes approximately 0.2 minutes earlier than the non-deuterated form (retention time ~15.7 min), whereas a D16-labeled analog elutes more than 1.0 minutes earlier—a five-fold greater shift [1]. Applied to fatty acid ethyl ester analysis, this principle indicates that Ethyl Oleate-d5 maintains near-identical chromatographic behavior to native ethyl oleate, ensuring tight co-elution essential for correcting matrix-dependent ionization suppression. Higher-deuterated alternatives such as ethyl oleate-d33 (MW 427.79, 33 deuterium atoms) would be expected to exhibit substantially larger retention time deviations, undermining their reliability as internal standards .

Chromatographic isotope effect Retention time Co-elution

D5-Ethyl Ester Internal Standards Deliver Validated Method Performance for FAEE Quantification in Biological Matrices

A validated GC-MS method using D5-ethyl esters as internal standards for eight FAEEs in meconium samples—including ethyl oleate—achieved limits of quantification (LOQ) <150 ng/g, limits of detection (LOD) <100 ng/g, linearity with r² >0.98 over the range LOQ–2000 ng/g, and intra- and inter-day imprecision (RSD) <15% for all analytes [1]. In comparison, a non-isotopic LC-MS/MS method using ethyl heptadecanoate as a single internal standard for nine FAEEs reported LOQs of 0.12–0.20 nmol/g (~37–62 ng/g for ethyl oleate) but with mean recoveries ranging from 53.6% to 86.7% across analytes—a variability range exceeding 33 percentage points [2]. The deuterated D5-ethyl ester approach provides structurally matched internal standardization for each target FAEE, correcting extraction and ionization variability on a per-analyte basis rather than relying on a single surrogate compound with differing physicochemical properties [1].

Method validation Fatty acid ethyl esters Biological matrix

Non-Exchangeable Deuteration on the Ethyl Group Confers Isotopic Stability Absent in Labile-Deuterium Internal Standards

A critical quality criterion for deuterated internal standards is the absence of labile deuterium atoms that can undergo proton-deuterium exchange in protic solvents, altering the effective mass shift and compromising quantification accuracy [1]. Best-practice guidelines recommend against selecting internal standards bearing deuterium on exchangeable positions such as amino, carboxyl, or hydroxyl groups [1]. Ethyl Oleate-d5 positions all five deuterium atoms on the ethyl ester alkyl carbons as the 1,1,2,2,2-pentadeuterioethyl moiety . These C–D bonds are non-exchangeable under standard sample preparation conditions (aqueous/organic extraction, pH 2–10), ensuring that the nominal +5 Da mass shift remains invariant throughout the analytical workflow. In contrast, deuterated analogs labeled on the oleic acid carboxyl group or other protic sites risk time- and pH-dependent mass shift drift, violating a fundamental assumption of isotope dilution quantification [1].

Deuterium exchange Isotopic stability Internal standard integrity

Precision Applications Where Ethyl Oleate-d5 Provides Quantifiable Analytical Advantage


Multi-Analyte FAEE Quantification in Meconium for Fetal Alcohol Exposure Diagnosis

Validated GC-MS methods employing a panel of D5-ethyl ester internal standards—including Ethyl Oleate-d5—achieve LOQs <150 ng/g and precision <15% RSD for eight FAEEs in meconium [1]. The structurally matched D5-ethyl oleate internal standard corrects for extraction and ionization variability specifically for ethyl oleate, enabling reliable cumulative FAEE determination at the established 600 ng/g diagnostic cutoff for in utero alcohol exposure [1].

Stable Isotope Dilution LC-MS/MS Lipidomics with Linear Calibration Across Wide Dynamic Ranges

The +5.03 Da mass shift of Ethyl Oleate-d5 exceeds the critical 3 Da threshold for linear calibration in isotope dilution MS [2]. This ensures linear responses over extended concentration ranges without polynomial correction, making it suitable for lipidomics workflows that quantify ethyl oleate species across 3–4 orders of magnitude in plasma, tissue homogenates, or cell culture extracts.

Metabolic Tracing of Oleate-Containing Lipids with Chromatographic Co-Elution

The minimal chromatographic isotope effect of D5 labeling (ΔRt ~0.2 min for analogous compounds) ensures near-identical retention to endogenous ethyl oleate [3]. In metabolic flux studies tracking the incorporation of exogenous oleate into cellular lipid pools, this tight co-elution is essential for accurate isotope ratio measurements unaffected by differential matrix effects across the chromatographic peak.

Pharmaceutical Formulation Quality Control Requiring Long-Term Internal Standard Stability

Ethyl Oleate-d5 carries all five deuterium atoms on non-exchangeable alkyl carbon positions . This structural feature guarantees isotopic integrity over extended storage and across varied sample preparation conditions, making it a robust choice for QC laboratories running validated methods where internal standard stability directly impacts batch release decisions and regulatory compliance.

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